molecular formula C24H29N3O4S B2746017 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-08-5

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2746017
CAS RN: 627049-08-5
M. Wt: 455.57
InChI Key: XOWWKJAJPSVRHI-UHFFFAOYSA-N
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Description

Pyrimidoquinolines are a class of compounds that have been found to possess various biological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities . The type and degree of substitution of both the quinoline and the pyrimidine ring systems can have profound effects on the biological activity of a given substrate .


Synthesis Analysis

The synthesis of pyrimidoquinolines often involves the reaction of an intermediate compound with various reagents. For example, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines, alcohols, and hydrazine to give the corresponding carboxylic amides, esters, and carbohydrazide .


Molecular Structure Analysis

The molecular structure of pyrimidoquinolines is characterized by the presence of a pyrimidine ring fused with a quinoline ring. The type and degree of substitution on these rings can significantly affect the properties and activities of the compounds .


Chemical Reactions Analysis

Pyrimidoquinolines can undergo various chemical reactions depending on the functional groups present. For instance, carbohydrazide derivatives can react with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .

Scientific Research Applications

Chemical Synthesis and Structural Insights

A novel synthesis pathway has been explored through Hantzsch-like reactions, leading to the creation of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to aromatic cores such as benzene and pyridine. This multicomponent reaction utilizes dimedone and appropriate aldehydes, showcasing the compound's potential in complex chemical syntheses and modifications (Diab et al., 2021).

Biological Interactions and Potential Applications

Significant interest has been shown in the interactions between similar compounds and biological molecules such as DNA and bovine serum albumin (BSA). Studies have demonstrated the ability of these compounds to photocleave DNA under UV-A radiation, hinting at potential applications in molecular biology for gene editing or as a tool in studying DNA-protein interactions (Ragheb et al., 2022). Furthermore, the binding affinities of these compounds towards DNA and BSA suggest potential for drug design, where understanding the interaction with these biological macromolecules is crucial.

Corrosion Inhibition

One notable application of a related compound is in the field of corrosion inhibition. The derivative has shown effectiveness in protecting copper and α-brass in acidic conditions, demonstrating its potential as a corrosion inhibitor. The adsorption of the compound on metal surfaces suggests a protective film formation, providing insights into its application in industrial maintenance and preservation (S-Fouda, 2017).

Anticancer and Radiosensitizing Properties

Research into quinoline and pyrimidoquinoline derivatives has revealed significant anticancer properties, with some compounds displaying potent cytotoxic activities against various cancer cell lines. This insight into the compound's derivatives underscores the potential for the development of new anticancer therapies, highlighting the compound's relevance in medicinal chemistry and oncology research (Ghorab et al., 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not mentioned, pyrimidoquinolines have been found to exhibit anticancer activity, suggesting they may interact with cellular components involved in cancer progression .

Future Directions

To overcome the problem of resistance by some strains of microorganisms or types of cancer cells to most known antimicrobial and/or anticancer agents, there is interest in developing new series of more active and less toxic chemotherapeutic agents .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-6-9-32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-4)17(10-13)31-5)19-14(25-21)11-24(2,3)12-15(19)28/h7-8,10,18H,6,9,11-12H2,1-5H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWKJAJPSVRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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